1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine
Brand Name: Vulcanchem
CAS No.: 887589-96-0
VCID: VC15906134
InChI: InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine

CAS No.: 887589-96-0

Cat. No.: VC15906134

Molecular Formula: C15H21FN2O2

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine - 887589-96-0

Specification

CAS No. 887589-96-0
Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
IUPAC Name tert-butyl 3-[(2-fluoroanilino)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3
Standard InChI Key PQKSCHQUSWBHGT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound has the molecular formula C₁₅H₂₁FN₂O₂ and a molecular weight of 280.34 g/mol . Its IUPAC name is tert-butyl 3-[[(2-fluorophenyl)amino]methyl]azetidine-1-carboxylate, reflecting the presence of a Boc (tert-butyloxycarbonyl) protecting group and a 2-fluorophenylamino methyl side chain. Key identifiers include:

  • CAS Registry Number: 887589-96-0

  • MDL Number: MFCD07786122

  • SMILES: C1N(C(OC(C)(C)C)=O)CC1CNC2=CC=CC=C2F

The Boc group stabilizes the azetidine ring during synthetic manipulations, while the fluorophenyl moiety enhances metabolic stability and binding affinity in bioactive molecules .

Spectroscopic and Computational Properties

Computational analyses predict 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a topological polar surface area of 55.8 Ų . These properties suggest moderate solubility in polar solvents, aligning with trends observed in similar Boc-protected azetidines . The presence of fluorine introduces electronegativity, influencing dipole moments and intermolecular interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine typically involves multi-step sequences:

Step 1: Boc Protection of Azetidine

Azetidine-3-carboxylic acid is converted to its methyl ester hydrochloride, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . This yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate.

Step 2: Reduction to Hydroxymethyl Intermediate

The ester group is reduced using hydride agents like Red-Al or sodium borohydride to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

Step 3: Functionalization with 2-Fluoroaniline

The hydroxymethyl group is activated via sulfonylation (e.g., using tosyl chloride) and displaced by 2-fluoroaniline in a nucleophilic substitution or reductive amination reaction . Sodium triacetoxyborohydride is often employed for reductive amination to minimize side reactions .

Process Optimization

Patent WO2018108954A1 highlights critical purification steps, such as treating intermediates with 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce chlorinated byproducts to <1% . Fluorination steps using tetrabutylammonium fluoride (TBAF) ensure high yields while avoiding harsh conditions .

Physicochemical Properties

Stability and Reactivity

The Boc group confers stability under basic and nucleophilic conditions but is cleavable under acidic environments (e.g., trifluoroacetic acid) . The azetidine ring’s strain enhances reactivity, facilitating ring-opening reactions in downstream modifications .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound serves as a precursor in synthesizing fluorinated azetidine derivatives, which are increasingly used in drug discovery. For example, similar structures are intermediates in estrogen receptor modulators and kinase inhibitors .

Biological Activity

While direct pharmacological data for this compound are unavailable, fluorinated azetidines are known to enhance blood-brain barrier penetration and target selectivity . The 2-fluorophenyl group may interact with aromatic residues in enzyme active sites, as seen in FDA-approved fluorinated drugs .

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